3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one
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Overview
Description
3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one is a heterocyclic compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxazolidinone ring fused to a piperidine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one involves a three-component condensation reaction. This reaction typically includes anisole, isobutyraldehyde, and a corresponding nitrile in the presence of concentrated sulfuric acid as a catalyst . The reaction is carried out in dichloromethane as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Another spirocyclic compound with similar structural features.
1-R-3,3-Dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: Synthesized through a similar three-component condensation reaction.
Uniqueness
3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-2-oxa-9-azaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-9(2)6-10(8(12)13-9)4-3-5-11-7-10/h11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQWHHIQKQXWOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCCNC2)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677571 |
Source
|
Record name | 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263283-85-7 |
Source
|
Record name | 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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